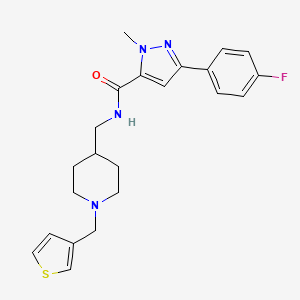
3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H25FN4OS and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Key Functional Groups
- Pyrazole Ring : Central to its biological activity.
- Piperidine Moiety : Contributes to receptor binding and modulation.
- Fluorophenyl Group : Enhances lipophilicity and potential bioactivity.
Antiproliferative Activity
A significant study evaluated the antiproliferative effects of this compound against prostate cancer cell lines, specifically LNCaP and PC-3. The results indicated:
- LNCaP Cells : The compound exhibited an IC50 value of 18 μmol/L , indicating potent inhibition of cell growth.
- Prostate-Specific Antigen (PSA) Downregulation : The compound demonstrated a 46% reduction in PSA levels in LNCaP cells, suggesting its potential as an androgen receptor antagonist .
The mechanism through which this compound exerts its antiproliferative effects appears to involve:
- Inhibition of Androgen Receptor Signaling : By downregulating PSA, the compound may disrupt androgen receptor-mediated signaling pathways critical for prostate cancer cell survival.
- Induction of Apoptosis : Preliminary studies suggest that the compound may also induce apoptotic pathways, although detailed mechanisms require further investigation.
Receptor Modulation
Research has indicated that derivatives similar to this compound can act as modulators of various receptors. For instance, phenyl derivatives have shown promising results in modulating prostaglandin E2 receptors, which are implicated in inflammatory responses and cancer progression .
Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (μmol/L) | PSA Reduction (%) | Comments |
|---|---|---|---|---|
| LNCaP | 18 | 46 | Potent antiproliferative effect | |
| PC-3 | Not specified | Not assessed | Further studies needed |
Structure-Activity Relationship (SAR)
The following table summarizes key structural features correlated with biological activity:
| Structural Feature | Activity Impact |
|---|---|
| Fluorophenyl Substitution | Increased lipophilicity and potency |
| Piperidine Ring | Enhanced receptor binding |
| Pyrazole Core | Essential for biological activity |
Case Study 1: Prostate Cancer Treatment
In a controlled laboratory setting, the compound was tested alongside established treatments for prostate cancer. Results indicated that it could serve as an adjunct therapy due to its ability to lower PSA levels significantly while exhibiting lower toxicity compared to traditional chemotherapeutics. Further clinical trials are warranted to assess its efficacy in vivo.
Case Study 2: Inflammatory Response Modulation
A separate investigation into the anti-inflammatory properties of related compounds showed that they could reduce inflammation markers in vitro. This suggests that the compound may also have potential applications beyond oncology, possibly in treating inflammatory diseases.
特性
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4OS/c1-26-21(12-20(25-26)18-2-4-19(23)5-3-18)22(28)24-13-16-6-9-27(10-7-16)14-17-8-11-29-15-17/h2-5,8,11-12,15-16H,6-7,9-10,13-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJJAYUDDUWYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













